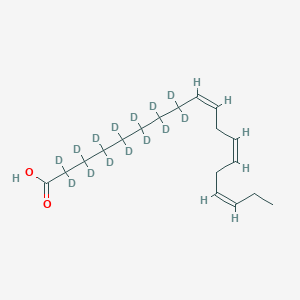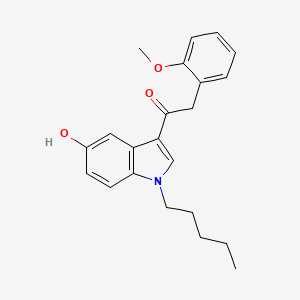
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, also known as DMAMPH, is an organic compound that has been used in scientific research for a number of years. This compound has been found to have a variety of applications in the laboratory, including synthesis and biochemical studies.
Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies : This compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction method. These techniques provide detailed structural information, useful in the study of cathinones (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antidiarrheal Agent Research : It's structurally related to lidamidine hydrochloride, a novel antidiarrheal agent. Understanding its structure and hydrolysis kinetics is crucial for pharmaceutical development (Zalipsky, Won, & Patel, 1978).
Tritium Labelling for Drug Metabolism Studies : A related compound, 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, was synthesized with tritium labeling. This technique is useful for studying the metabolism and disposition of potential antidepressants (Hill & Wisowaty, 1990).
GPR14/Urotensin-II Receptor Agonism : Derivatives of this compound have been identified as nonpeptidic agonists of the urotensin-II receptor, which has implications in pharmacological research and potential drug development (Croston et al., 2002).
Identification and Derivatization in Forensic Science : This compound has been identified and studied in the context of forensic science, which involves the use of GC-MS, IR, NMR, and electronic absorption spectroscopy. Such research is crucial for the identification of novel psychoactive substances (Nycz, Paździorek, Małecki, & Szala, 2016).
Study of Cardioselectivity in Beta-Adrenoceptor Blocking Agents : It's structurally related to compounds that have been synthesized to determine their affinity to beta 1- and beta-2-adrenoceptors, contributing to the development of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDQRBKOHSIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342931 |
Source


|
| Record name | 3,4-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride | |
CAS RN |
1081772-06-6 |
Source


|
| Record name | 3,4-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)











